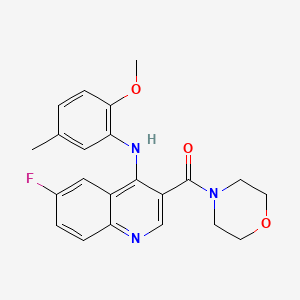

(6-Fluoro-4-((2-methoxy-5-methylphenyl)amino)quinolin-3-yl)(morpholino)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 6-Fluoro-4-((2-methoxy-5-methylphenyl)amino)quinolin-3-yl)(morpholino)methanone is a novel heterocyclic molecule that is likely to possess interesting chemical and biological properties due to its complex structure. While the specific compound is not directly discussed in the provided papers, insights can be drawn from related compounds that share structural similarities. For instance, 6-methoxy-4-quinolone (6-MOQ) is a fluorophore with strong fluorescence and stability in a wide pH range, which suggests potential applications in biomedical analysis . Another related compound, (4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)(morpholino)methanone, has been synthesized and evaluated for antiproliferative activity, indicating possible bioactivity for the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically start with a suitable precursor molecule. For example, the synthesis of 6-MOQ-NH2, a derivative of 6-MOQ, was achieved for use as a fluorescent labeling reagent . Similarly, the synthesis of the bioactive heterocycle mentioned in the second paper involved the reaction of 3-(piperidin-4-yl)benzo[d]isoxazole with other reagents . These examples suggest that the synthesis of 6-Fluoro-4-((2-methoxy-5-methylphenyl)amino)quinolin-3-yl)(morpholino)methanone would also require careful selection of starting materials and reaction conditions to ensure the correct assembly of the molecule.

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using various spectroscopic techniques. In the case of the bioactive heterocycle studied in the second paper, IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies were used to confirm the structure . These techniques would also be applicable to the analysis of 6-Fluoro-4-((2-methoxy-5-methylphenyl)amino)quinolin-3-yl)(morpholino)methanone, providing detailed information about its molecular conformation and the nature of its chemical bonds.

Chemical Reactions Analysis

The reactivity of such compounds can be inferred from their functional groups and molecular structure. For instance, the presence of a morpholino group and a quinolone moiety suggests potential sites for chemical reactions, such as nucleophilic substitution or addition reactions. The stability of the molecule under various conditions, as demonstrated by the related compound 6-MOQ , would also be an important factor in determining its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The fluorophore 6-MOQ exhibits strong fluorescence and high stability, which are desirable properties for applications in fluorescence-based assays . The antiproliferative compound's structure is stabilized by intra- and intermolecular hydrogen bonds, which could also be relevant for the compound . These properties, including solubility, melting point, and stability, would need to be empirically determined to fully understand the compound's potential applications.

Applications De Recherche Scientifique

Fluoroquinolones in Antibacterial Research

Fluoroquinolones, such as AM-1155 (a new 6-fluoro-8-methoxy quinolone), have been extensively studied for their antibacterial properties. Research involving AM-1155 has demonstrated its potent antibacterial activity and favorable pharmacokinetics, making it a promising candidate for clinical use against various bacterial infections. The study on AM-1155 explored its pharmacokinetics in healthy volunteers, showing it to be well-tolerated and effective in reaching therapeutic concentrations (Nakashima et al., 1995).

Phototoxicity Studies

Investigations into the phototoxicity of fluoroquinolones have been crucial in understanding their safety profile. Moxifloxacin, for instance, is a fluoroquinolone that was compared with lomefloxacin in terms of phototoxicity in healthy volunteers. This research is important for assessing the risks associated with fluoroquinolone use under exposure to sunlight, contributing to safer drug development and use (Man et al., 1999).

Metabolism and Excretion Studies

Understanding the metabolism and excretion of compounds similar to "(6-Fluoro-4-((2-methoxy-5-methylphenyl)amino)quinolin-3-yl)(morpholino)methanone" is essential for evaluating their pharmacokinetics and potential impacts on health. Studies on compounds like afloqualone have provided insights into their metabolic pathways, highlighting the importance of these processes in drug development and safety evaluation (Furuuchi et al., 1983).

Neurological Disease Research

Research on quinolinic acid and the kynurenine pathway, which are related to the quinoline structure, has implications for neurological diseases. These studies investigate the balance between neurotoxic and neuroprotective metabolites, contributing to our understanding of disorders such as Alzheimer's disease and Huntington's disease. Such research has potential implications for therapeutic strategies targeting the kynurenine pathway (Heyes et al., 1992).

Propriétés

IUPAC Name |

[6-fluoro-4-(2-methoxy-5-methylanilino)quinolin-3-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O3/c1-14-3-6-20(28-2)19(11-14)25-21-16-12-15(23)4-5-18(16)24-13-17(21)22(27)26-7-9-29-10-8-26/h3-6,11-13H,7-10H2,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFMKVDHZFWQCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![3-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3016920.png)

![2,5-difluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B3016924.png)

![5-Amino-2-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol](/img/structure/B3016929.png)

![1-(3-fluoro-4-methylphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B3016931.png)

![4-{4-[(4-Methyl-2-phenylpiperazin-1-yl)carbonyl]phenyl}-6-piperidin-1-ylpyrimidine](/img/structure/B3016932.png)

![2-(2-methylbenzyl)-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3016934.png)

![2-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B3016935.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorobenzyl)acetamide](/img/structure/B3016937.png)

![1-[4-(Tert-butyl)benzyl]-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B3016938.png)